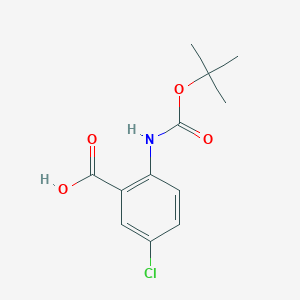

2-((叔丁氧羰基)氨基)-5-氯苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a chlorinated benzoic acid moiety. The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines. The presence of the chloro substituent on the benzene ring may influence the reactivity and physical properties of the compound, making it a potentially useful intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds, such as 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been reported to be efficient, with the ability to selectively produce cis or trans isomers by adjusting reaction conditions . This suggests that the synthesis of 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid could potentially be optimized in a similar manner, taking advantage of selective conditions to achieve the desired isomer. Optical resolution of the stereoisomers can be achieved through diastereomeric salt formation or chromatography on a chiral stationary phase .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid is not provided, ab initio calculations have been used to explain cis selectivity in the synthesis of structurally related compounds . Such computational methods could be applied to understand the electronic structure, conformational preferences, and steric effects in 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid, which would be valuable for predicting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The tert-butoxycarbonyl group is known to be a versatile protecting group that can be introduced chemoselectively under mild conditions . The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been demonstrated as an effective reagent for the tert-butoxycarbonylation of amine hydrochlorides and phenols . This chemoselectivity and the mild reaction conditions are advantageous for the synthesis of compounds like 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid, as they minimize the risk of side reactions and degradation of sensitive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid would likely be influenced by both the Boc group and the chloro substituent. The Boc group is known to increase steric bulk and can affect the solubility and crystallinity of compounds . The chloro substituent can participate in various chemical reactions, such as nucleophilic aromatic substitution, and can also influence the acidity of the benzoic acid moiety. However, specific data on the physical and chemical properties of 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid would require experimental determination.

科学研究应用

对映选择性传感

刘、佩斯塔诺和沃尔夫(2008 年)的一项研究展示了相关化合物在对映选择性传感中的应用。他们合成了 1,8-双(3-叔丁基-9-吖啶基)萘 N,N'-二氧化物,该化合物形成一种高荧光钬配合物,用于对映选择性传感手性氨基醇,展示了在氨基醇微摩尔浓度对映体过量测量中的分析应用潜力(刘、佩斯塔诺和沃尔夫,2008)。

氨基酸和肽的合成

Heydari 等人(2007 年)利用叔丁氧羰基部分对胺进行 N-叔丁氧羰基化。这一过程对于合成 N-Boc 保护的氨基酸至关重要,该氨基酸在肽合成过程中耐消旋化,因此在 Merrifield 固相肽合成中具有重要意义(Heydari 等人,2007)。

聚合研究

Sutthasupa 等人(2007 年)对氨基酸衍生的 novel 降冰片二酯衍生物进行了研究,重点介绍了叔丁氧羰基部分在聚合中的作用。他们使用 Grubbs 催化剂成功地合成了这些化合物并对其进行了聚合,证明了其在制造高分子量聚合物中的相关性(Sutthasupa 等人,2007)。

未来方向

The future directions for “2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid” would likely involve its use in peptide synthesis and potentially in the synthesis of more complex bioactive molecules. The development of new synthetic methods and applications for Boc-protected amino acids is an active area of research .

属性

IUPAC Name |

5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJIXFKVVPTMPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363956 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid | |

CAS RN |

253677-29-1 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)